tert-Butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate is a complex organic compound with the molecular formula and a molecular weight of 270.37 g/mol. This compound features a unique spirocyclic structure that includes an oxazolidine ring fused to a diazaspirodecane framework, making it significant in various chemical applications, particularly in medicinal chemistry and material science.
This compound is classified under the category of spirocyclic compounds, which are characterized by their unique ring structures that provide distinct chemical properties. It is primarily sourced from chemical suppliers and research institutions focusing on organic synthesis and drug development. Its CAS number is 1824005-85-7, which helps in identifying this specific compound in chemical databases.
The synthesis of tert-butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate typically involves several steps:
The reaction conditions must be carefully controlled to prevent side reactions and ensure high yields. Purification methods such as recrystallization or chromatography are employed to isolate the final product effectively.
The molecular structure of tert-butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate can be represented as follows:
tert-butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate can participate in various chemical reactions:
The specific reagents and conditions for these reactions include:
The mechanism of action for tert-butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate involves its interaction with biological targets such as enzymes or receptors:
The physical properties of tert-butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate include:
Key chemical properties include:
tert-butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate has several scientific applications:
This compound exemplifies the intersection of organic chemistry and medicinal applications, showcasing its potential in various fields of research and development.
The spiro[5.6]dodecane framework represents a three-dimensionally complex architecture increasingly exploited in medicinal chemistry for its ability to impart favorable physicochemical and pharmacological properties. This bridged system features a quaternary spirocarbon atom connecting two alicyclic rings—typically a cyclohexane and a seven-membered heterocyclic ring containing nitrogen and oxygen atoms. The specific compound tert-Butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate (CAS: 1824005-85-7) exemplifies this scaffold, with molecular formula C₁₄H₂₆N₂O₃ and molecular weight 270.37 g/mol . Its structure positions two nitrogen atoms at strategic locations: one embedded within a Boc-protected amine (N3) and another as a secondary amine (N11), facilitating diverse derivatization pathways [6].
The conformational restraint imposed by the spirojunction reduces molecular flexibility, often enhancing target binding selectivity and improving metabolic stability. This rigidity helps maintain optimal three-dimensional positioning of pharmacophoric elements while reducing the entropic penalty upon binding to biological targets [7]. Spiro[5.6]dodecane systems frequently exhibit improved solubility profiles compared to purely hydrocarbon scaffolds due to the presence of heteroatoms. For instance, the 8-oxa-3,11-diazaspiro derivative incorporates an oxygen atom within its ether linkage, enhancing hydrophilicity [6]. These properties make it particularly valuable for targeting central nervous system receptors and enzymes where balanced lipophilicity (LogP ~0.7-1.2) is crucial for blood-brain barrier penetration [5].
Table 1: Molecular Characteristics of tert-Butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate
Property | Value |
---|---|
IUPAC Name | tert-Butyl 8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate |
CAS Registry Number | 1824005-85-7 |
Molecular Formula | C₁₄H₂₆N₂O₃ |
Molecular Weight | 270.37 g/mol |
SMILES | CC(C)(C)OC(=O)N1CCC2(COCCNC2)CC1 |
Hydrogen Bond Donors | 1 (Secondary amine) |
Hydrogen Bond Acceptors | 3 (Carbonyl oxygen, ether oxygen, Boc carbonyl oxygen) |
The scaffold's stereochemical complexity enables exploration of spatially defined interactions with chiral binding pockets. Pharmaceutical researchers have leveraged analogous diazaspiro systems to develop potent inhibitors of metabolic enzymes like acetyl-CoA carboxylase (ACC), where the spirocyclic core optimally positions hydrophobic substituents within the enzyme's allosteric binding site [5]. In Pfizer's research, structurally related 1,9-diazaspiro[5.5]undecan-2-ones demonstrated nanomolar ACC inhibition (IC₅₀ = 3-174 nM), validating the broader pharmacological relevance of constrained diazaspiro architectures [5].
Diazaspiro scaffolds exhibit significant structural diversity, with ring size and heteroatom positioning critically influencing their drug-like properties. The 8-oxa-3,11-diazaspiro[5.6]dodecane system differentiates itself from common alternatives like 1,9-diazaspiro[5.5]undecane and 1,4-dioxa-8-azaspiro[4.5]decane through its combination of a larger ring size (12-membered system) and mixed nitrogen/oxygen heteroatoms. This expanded structure provides greater conformational adaptability while retaining spatial control, potentially enabling interactions with more complex binding sites [3] [6].
The 8-oxa-3,11-diazaspiro[5.6]dodecane scaffold demonstrates superior versatility in synthetic elaboration compared to simpler spirocycles. Its two nitrogen atoms serve as orthogonal functionalization handles: the Boc-protected tertiary amine (N3) allows acid-deprotection to reveal a secondary amine suitable for acylation or reductive amination, while the secondary amine (N11) can undergo alkylation or act as a hydrogen bond donor [6]. This contrasts with monofunctionalized spirocyclic amines like 1-oxa-8-azaspiro[4.5]decane, which offer fewer points for structural diversification. The presence of the ether oxygen further modulates electron distribution and hydrogen bonding capacity, enhancing opportunities for polar interactions with biological targets [7].
Table 2: Comparison of Bioactive Diazaspiro Scaffolds
Scaffold | Molecular Formula | Key Features | Therapeutic Applications |
---|---|---|---|
8-Oxa-3,11-diazaspiro[5.6]dodecane | C₁₄H₂₆N₂O₃ | Two nitrogen centers, ether oxygen, Boc-protectable amine | PROTAC linkers, CNS targets |
1,9-Diazaspiro[5.5]undecane | C₉H₁₈N₂ | Smaller 11-membered structure, typically carbonyl-functionalized | ACC inhibitors for obesity/diabetes |
10-Oxa-3,11-diazaspiro[5.6]dodecane | C₁₄H₂₄N₂O₄ | Ketone functionality adjacent to spirocenter (C10 position) | Antimicrobial agents, anticancer research |
1-Oxa-4,9-diazaspiro[5.6]dodecane | C₁₄H₂₆N₂O₃ | Differing nitrogen positions (N4 vs N3), Boc-protected at N9 | Rigid linkers for bifunctional molecules |
Ring size critically influences scaffold geometry and properties. The 7-membered 1-oxa-4,9-diazaspiro[5.6]dodecane (containing a tetrahydrofuran-like moiety) displays distinct conformational behavior compared to the 6-membered variants, with enhanced torsional flexibility that may improve binding entropy [6]. The carbonyl-functionalized variant, tert-Butyl 10-oxo-8-oxa-3,11-diazaspiro[5.6]dodecane-3-carboxylate (C₁₄H₂₄N₂O₄, MW 284.35 g/mol), introduces additional hydrogen-bonding capacity and stereoelectronic effects through its ketone group [2]. This ketone-containing derivative has demonstrated preliminary bioactivity in antimicrobial and anticancer screening assays, though mechanism-of-action studies remain ongoing [2] [7].
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7